molecular formula C11H8ClNO2S B2962600 2-((6-Chloroquinolin-4-yl)thio)acetic acid CAS No. 1083202-25-8

2-((6-Chloroquinolin-4-yl)thio)acetic acid

Cat. No.: B2962600
CAS No.: 1083202-25-8
M. Wt: 253.7
InChI Key: PESDDFVNZQUQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-Chloroquinolin-4-yl)thio)acetic acid ( 1083202-25-8) is a synthetically versatile quinoline-thioacetic acid derivative with a molecular weight of 253.71 g/mol and the molecular formula C11H8ClNO2S . This compound belongs to a significant class of heterocyclic compounds where the quinoline core, a recognized "privileged structure" in medicinal chemistry, is functionally linked to a thioacetic acid side chain . This combination provides a valuable handle for further chemical derivatization and modulates the compound's physicochemical properties, making it a valuable intermediate for constructing libraries of novel chemical entities for biological screening . Emerging research highlights the practical application of this compound and its derivatives in plant science. Studies have shown that such hybrid molecules can function as effective stimulators of rhizogenesis (root formation) during the microclonal propagation of plants, such as Paulownia clones . The lipophilicity parameters (log P and log D) of these derivatives, which can be optimized through substitution on the quinoline ring, are favorable for penetrating plant cell membranes, thereby enhancing their bioavailability and activity . Furthermore, the quinoline moiety is historically prominent in therapeutic development, forming the basis of numerous antimalarial agents, which underscores the broader pharmaceutical relevance of this chemical scaffold . The synthetic route to this compound typically involves a nucleophilic aromatic substitution (SNAr) on a 4,6-dichloroquinoline precursor, where the chlorine at the 4-position is selectively displaced by a sulfur nucleophile, followed by S-alkylation with chloroacetic acid to form the final thioether linkage . Researchers can leverage this synthetic accessibility for further exploration. This compound is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-chloroquinolin-4-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-7-1-2-9-8(5-7)10(3-4-13-9)16-6-11(14)15/h1-5H,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESDDFVNZQUQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Cl)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Reactivity of 2 6 Chloroquinolin 4 Yl Thio Acetic Acid

Established Synthetic Routes for the 2-((6-Chloroquinolin-4-yl)thio)acetic acid Core Structure

The formation of the target compound is a multi-step process that begins with the synthesis of the quinoline (B57606) ring system, followed by the strategic introduction of the thioacetic acid side chain.

Nucleophilic Substitution Reactions in Quinoline Scaffold Synthesis

The synthesis of the core this compound structure typically begins with a pre-formed 6-chloroquinoline (B1265530) derivative. The key transformation involves the introduction of a sulfur-containing group at the C-4 position of the quinoline ring. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction. tandfonline.commdpi.com The electronegative nitrogen atom in the quinoline ring withdraws electron density, making the C-2 and C-4 positions particularly electrophilic and susceptible to attack by nucleophiles. tandfonline.com

In a common pathway, a 4,6-dichloroquinoline (B1298317) precursor is used. The chlorine atom at the C-4 position is significantly more reactive towards nucleophiles than the one at C-6. tandfonline.commdpi.com This allows for the selective displacement of the C-4 chlorine by a sulfur nucleophile, such as sodium sulfide (B99878) or thiourea, to generate the intermediate 6-chloroquinoline-4-thiol (B15199337). This regioselectivity is a cornerstone of synthesizing 4-substituted quinoline derivatives. mdpi.commdpi.com

Reaction of 6-Chloroquinoline-4-thiol with Chloroacetic Acid for Compound Construction

Once the 6-chloroquinoline-4-thiol intermediate is obtained, the final step in constructing the target molecule is an S-alkylation reaction with chloroacetic acid. jmaterenvironsci.com This reaction is analogous to the Williamson ether synthesis but forms a thioether (sulfide) linkage. masterorganicchemistry.com The thiol group (-SH) of 6-chloroquinoline-4-thiol is first deprotonated by a base to form a more nucleophilic thiolate anion (-S⁻). masterorganicchemistry.comacsgcipr.org

This potent thiolate nucleophile then attacks the electrophilic carbon atom of chloroacetic acid, which bears a chlorine leaving group. The subsequent displacement of the chloride ion via an SN2 mechanism results in the formation of the C-S bond, yielding the final product, this compound. masterorganicchemistry.comacsgcipr.org

Optimization of Reaction Conditions and Base Catalysis Systems in Synthesis

The efficiency of the S-alkylation reaction is highly dependent on the reaction conditions. jmaterenvironsci.comresearchgate.net Key parameters for optimization include the choice of base, solvent, and temperature.

Base Catalysis: A base is crucial for deprotonating the thiol to generate the reactive thiolate anion. masterorganicchemistry.com Common bases include inorganic carbonates (e.g., K₂CO₃), hydroxides (e.g., NaOH), or alkoxides. The strength of the base can influence the reaction rate. Stronger bases ensure complete deprotonation, but milder bases are often sufficient and can prevent potential side reactions. jmaterenvironsci.comresearchgate.net

Solvent: The solvent must be capable of dissolving the reactants and be inert under the reaction conditions. Polar aprotic solvents like dimethylformamide (DMF) or acetone, or polar protic solvents like ethanol (B145695), are frequently used. The choice of solvent can affect the solubility of the thiolate salt and the rate of the SN2 reaction.

Temperature: The reaction is often performed at elevated temperatures (reflux) to increase the reaction rate. However, optimizing the temperature is necessary to minimize decomposition or unwanted side reactions. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) helps determine the optimal reaction time. lpnu.ua

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃Acetone56 (Reflux)Good
2NaOHEthanol78 (Reflux)High
3Et₃NDMF25 (Room Temp)Moderate
4NaOHWater80High

Post-Synthetic Modifications and Derivatization Strategies

Following its synthesis, this compound can undergo further chemical transformations targeting the thioether linkage or the quinoline ring system.

Oxidation Reactions of the Thioether Linkage

The sulfur atom in the thioether bridge is susceptible to oxidation. masterorganicchemistry.com This reaction can yield two different products depending on the strength of the oxidizing agent and the stoichiometry used. acsgcipr.orgorganic-chemistry.org

Sulfoxide (B87167) Formation: Mild oxidation, often using one equivalent of an oxidant like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), converts the thioether to a sulfoxide. organic-chemistry.org

Sulfone Formation: The use of stronger oxidizing agents or an excess of the oxidant (typically two or more equivalents) can further oxidize the sulfoxide to a sulfone. organic-chemistry.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or prolonged reaction with H₂O₂. organic-chemistry.org

Controlling the reaction conditions is essential to selectively obtain either the sulfoxide or the sulfone. acsgcipr.orgacs.org

ProductOxidizing AgentStoichiometry (Equivalents)Typical Conditions
2-((6-Chloroquinolin-4-yl)sulfinyl)acetic acid (Sulfoxide)H₂O₂~1Room Temperature
2-((6-Chloroquinolin-4-yl)sulfonyl)acetic acid (Sulfone)H₂O₂>2Elevated Temperature
2-((6-Chloroquinolin-4-yl)sulfonyl)acetic acid (Sulfone)KMnO₄ExcessVaries

Reduction Pathways of the Quinoline Ring System

The aromatic quinoline ring system can be reduced, typically through catalytic hydrogenation. The reduction usually affects the nitrogen-containing pyridine (B92270) ring before the benzene (B151609) ring.

Using hydrogen gas (H₂) with a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni), the pyridine part of the quinoline nucleus can be selectively reduced. This process typically yields the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. The specific conditions, including pressure, temperature, and choice of catalyst, can be tuned to control the extent of reduction. More forcing conditions can lead to the reduction of both rings, resulting in a decahydroquinoline (B1201275) structure.

Nucleophilic Substitutions at the Quinoline Ring

The chemical structure of this compound features two halogen-substituted positions on the quinoline ring system, but their reactivity towards nucleophiles is markedly different. The formation of the parent compound itself is a prime example of a nucleophilic aromatic substitution (SNAr) reaction. Typically, the synthesis involves the reaction of 4,6-dichloroquinoline with mercaptoacetic acid. In this reaction, the sulfur atom of the mercaptoacetic acid acts as the nucleophile, attacking the C4 position of the quinoline ring and displacing the chlorine atom.

The C4 position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent ring nitrogen atom, which can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orglibretexts.org This regioselectivity for the C4 position over other positions is a well-documented phenomenon in the chemistry of chloroquinolines and related nitrogen-containing heterocycles like quinazolines. nih.gov

Once this compound is formed, a second potential site for nucleophilic substitution is the chlorine atom at the C6 position. However, this position is significantly less reactive than the C4 position. The C6 atom is part of the carbocyclic (benzene) ring of the quinoline system and is not directly activated by the electron-withdrawing effects of the ring nitrogen in the same way as the C2 and C4 positions are. libretexts.org Therefore, displacing the C6-chloro group requires more forcing conditions, such as higher temperatures, stronger nucleophiles, or the use of a catalyst. While less common, substitutions on the benzene portion of the quinoline ring are possible. For instance, related studies on chloroquine (B1663885) have shown that nucleophilic substitution at the C7 position can be achieved with certain nucleophiles like thioureas. nih.gov This suggests that with appropriate reagents and conditions, the C6-chloro group in this compound could be replaced by other functional groups, enabling the synthesis of a diverse range of trisubstituted quinoline derivatives.

Esterification and Salt Formation for Modified Derivatives

The presence of a carboxylic acid moiety in this compound provides a reactive handle for the synthesis of various derivatives through esterification and salt formation. These reactions target the acidic proton and the carbonyl group of the acetic acid side chain, leaving the quinoline core intact.

Esterification: Ester derivatives can be readily prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, a wide range of modern coupling agents can be employed for more controlled and milder reaction conditions. These methods allow for the incorporation of diverse alkyl or aryl groups, thereby modifying the compound's physicochemical properties, such as lipophilicity and solubility. thieme-connect.comacs.org

Salt Formation: As a carboxylic acid, the compound can react with bases to form salts. researchgate.net The reaction with inorganic bases, such as sodium hydroxide (B78521) or potassium carbonate, yields water-soluble alkali metal salts. Treatment with organic bases, particularly amines like triethylamine, piperidine, or morpholine, results in the formation of the corresponding ammonium (B1175870) carboxylate salts. This conversion to a salt is a common strategy to improve the aqueous solubility and crystalline nature of a compound. google.com

The following table summarizes the types of derivatives that can be generated from the carboxylic acid group:

Derivative TypeReagent ClassExamples of ReagentsGeneral Product Structure
EsterAlcoholsMethanol, Ethanol, Isopropanol2-((6-Chloroquinolin-4-yl)thio)acetate (e.g., Methyl ester)
Inorganic SaltInorganic BasesSodium hydroxide (NaOH), Potassium carbonate (K₂CO₃)Sodium 2-((6-chloroquinolin-4-yl)thio)acetate
Organic SaltOrganic AminesTriethylamine, Diethylamine, MorpholineTriethylammonium 2-((6-chloroquinolin-4-yl)thio)acetate

Advanced Synthetic Techniques and Scalability Considerations in Research Contexts

The synthesis of this compound on a laboratory scale is typically straightforward, but scaling up production for extensive research purposes introduces several challenges that can be addressed with advanced synthetic techniques.

Scalability Considerations: The conventional synthesis relies on the nucleophilic substitution of 4,6-dichloroquinoline. When considering scalability, several factors must be addressed. The availability and cost of the starting 4,6-dichloroquinoline precursor are primary concerns. The reaction often utilizes polar aprotic solvents like DMF or DMSO, which have high boiling points and can present difficulties in removal and waste disposal on a larger scale. Furthermore, purification by column chromatography, common in lab-scale synthesis, is often impractical for multi-gram or kilogram production. Developing a robust crystallization procedure is therefore crucial for efficient and scalable purification. Optimizing reaction concentration, temperature, and time is necessary to maximize yield and throughput while minimizing the formation of impurities.

Advanced Synthetic Techniques: To overcome the limitations of conventional heating and improve efficiency, modern synthetic methods can be applied.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. nih.govresearchgate.net The key SNAr step in the synthesis of the title compound could be significantly accelerated using microwave heating, potentially leading to higher yields and cleaner reaction profiles by minimizing the thermal degradation of reactants and products. nih.govnih.gov

Continuous Flow Chemistry: Flow chemistry offers numerous advantages for scalability, including enhanced heat transfer, precise control over reaction parameters, and improved safety. ucd.ieresearchgate.net The synthesis of quinoline derivatives has been successfully adapted to flow systems. numberanalytics.comvapourtec.com Converting the synthesis of this compound to a continuous flow process could enable safer handling of reagents, reduce solvent usage, and allow for a more automated and high-throughput production of the compound for extensive research needs.

Exploration of Biological Activities and Molecular Interactions of 2 6 Chloroquinolin 4 Yl Thio Acetic Acid

Investigations into Plant Rhizogenesis Modulation

The stimulation of root development, or rhizogenesis, is a critical aspect of plant propagation and growth. Certain chemical compounds can mimic the effects of natural plant hormones, such as auxins, to promote this process. This section examines the auxin-like properties of 2-((6-Chloroquinolin-4-yl)thio)acetic acid and its derivatives, with a particular focus on their application in the microclonal propagation of Paulownia clones.

Auxin Analogue Properties and Root Development Stimulation in Paulownia Clones

Research has demonstrated that this compound and its related structures exhibit significant auxin-like activity, promoting root formation in plant tissues. medicine.dp.uaresearchgate.net In studies involving in vitro explants of Paulownia clone 112, these compounds have shown a high stimulating effect on rhizogenesis. medicine.dp.uaresearchgate.net The underlying mechanism for this activity is attributed to their structural similarity to natural auxins, allowing them to interact with the plant's hormonal pathways that govern root initiation and development. The effectiveness of these synthetic analogues in promoting root growth makes them valuable tools in plant biotechnology and horticulture. medicine.dp.uaresearchgate.net

The stimulation of rhizogenesis by these compounds has been systematically evaluated, with results indicating a potent effect on root induction in Paulownia explants. medicine.dp.uaresearchgate.net The ability of these quinoline (B57606) derivatives to enhance root formation highlights their potential as effective, low-toxicity growth stimulants for the microclonal propagation of plants. medicine.dp.uaresearchgate.net

Influence of Structural Modifications on Rhizogenesis Efficacy

The biological activity of this compound derivatives is closely linked to their molecular structure. Specific modifications to the quinoline ring have been found to significantly alter their efficacy as rhizogenesis stimulators. medicine.dp.uaresearchgate.net For instance, the presence of alkoxy groups at the 6th position and a methyl group at the 2nd position of the quinoline ring has been observed to reduce the root-stimulating activity of the compounds. medicine.dp.uaresearchgate.net

Conversely, the conversion of the parent acid to its sodium salt has been shown to enhance its rhizogenic properties. medicine.dp.uaresearchgate.net It was found that the sodium salt of 2-((quinolin-4-yl)thio)acetic acid was a more potent stimulator of rhizogenesis compared to the original acid. medicine.dp.uaresearchgate.net This suggests that the bioavailability and solubility of the compound play a crucial role in its biological activity. These structure-activity relationships are vital for the rational design of more effective plant growth regulators. medicine.dp.uaresearchgate.net

In Vitro Microclonal Propagation Studies

The practical application of these auxin analogues has been investigated in the context of in vitro microclonal propagation, a key technique for the mass production of desirable plant varieties. medicine.dp.uaresearchgate.net In studies with Paulownia clone 112, derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid have been successfully used to stimulate root formation in explants. medicine.dp.uaresearchgate.net

The research highlights the potential of these compounds as a less expensive and low-toxic alternative to conventional rooting agents. medicine.dp.uaresearchgate.net The selection of effective and non-toxic substances is a primary goal in developing sustainable and efficient micropropagation protocols. medicine.dp.uaresearchgate.net The successful application of these quinoline derivatives in stimulating rhizogenesis in Paulownia explants underscores their promise for broader use in plant tissue culture and commercial plant propagation. medicine.dp.uaresearchgate.net

Antimicrobial Efficacy and Mechanisms of Action

Quinoline derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. Their chemical scaffold is a key feature of many synthetic drugs. The introduction of a thioacetic acid moiety at the 4-position and a chlorine atom at the 6-position of the quinoline ring, as in this compound, is anticipated to modulate its biological activity. This section reviews the antibacterial and antifungal properties of quinoline thio-derivatives.

Antibacterial Spectrum and Activity against Specific Pathogens (e.g., E. coli, C. albicans)

Quinoline-based compounds have been a focus of antimicrobial research due to their effectiveness against a range of pathogens. While specific data on the antibacterial spectrum of this compound is limited in the provided search results, the broader class of quinoline derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, certain quinoline-thiazole derivatives have shown efficacy against E. coli. acs.org

The antimicrobial action of quinoline derivatives is often attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication. acs.org The structural features of these molecules, including the quinoline core and various substituents, play a significant role in their interaction with microbial targets. Further research is necessary to fully elucidate the specific antibacterial spectrum and mechanism of action for this compound.

With respect to Candida albicans, a common fungal pathogen, some quinoline derivatives have exhibited antifungal properties. acs.orgacs.org However, the activity can be highly dependent on the specific substitutions on the quinoline and phenyl rings. acs.org In some instances, certain substitutions have been shown to increase anticandidal activity, while others may diminish or eliminate it. acs.org

Antifungal Properties of Quinoline Thio-derivatives

The antifungal potential of quinoline thio-derivatives has been an area of active investigation. nih.govresearchgate.net Inspired by natural quinoline compounds, researchers have synthesized novel quinoline derivatives containing thioether groups and evaluated their activity against various phytopathogenic fungi. nih.govresearchgate.net

Structure-activity relationship (SAR) analyses have revealed that modifications to the thioether side chain can significantly influence antifungal efficacy. For example, the presence of an alkene group in the thioether side chain has been shown to enhance antifungal activity. nih.gov These findings suggest that the thio-derivative portion of the molecule is a critical determinant of its antifungal properties. The development of these compounds offers a promising avenue for the discovery of new antifungal agents. nih.govresearchgate.net

Interference with Nucleic Acid and Protein Synthesis Pathways in Microbial Cells

Quinoline derivatives are a well-established class of antimicrobial agents, often exerting their effects by targeting essential pathways in microbial cells, including the synthesis of nucleic acids and proteins. nih.govnih.gov The mechanism of action for many quinoline-based compounds involves the inhibition of DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair in bacteria. nih.govresearchgate.netbiomol.com By interfering with these enzymes, quinolones can disrupt DNA synthesis, leading to bacteriostatic or bactericidal effects. biomol.com

While specific studies detailing the direct effects of this compound on both nucleic acid and protein synthesis pathways in a wide range of microbial cells are not extensively documented in the reviewed literature, the established mechanism for the quinoline scaffold strongly suggests a primary mode of action through the disruption of DNA synthesis. nih.govbiomol.com Some quinoline-based compounds have been shown to intercalate with DNA, which can inhibit both DNA replication and transcription. nih.govresearchgate.net The impact on protein synthesis is often considered a secondary effect resulting from the primary disruption of genetic processes. However, some antibiotics that inhibit protein synthesis do so by binding to ribosomal subunits, a mechanism not typically associated with quinolones. For instance, chlortetracycline (B606653) has been shown to reduce protein synthesis in Escherichia coli while having a lesser effect on RNA synthesis. nih.gov

Enzymatic Inhibition Profiles and Targeted Biological Pathways

The quinoline scaffold is recognized for its versatility in interacting with a wide array of enzymatic targets, leading to significant biological effects. rsc.orgarabjchem.org Derivatives of quinoline have been investigated for their potential to inhibit enzymes involved in various pathological conditions, including cancer and microbial infections. nih.govnih.gov

Inhibition of Enzymes Involved in Cell Division and Proliferation

Quinoline and its derivatives have demonstrated notable antiproliferative properties, often linked to the inhibition of enzymes that are crucial for cell division and proliferation. arabjchem.orgnih.gov Several studies have highlighted the ability of quinoline-based compounds to induce cell cycle arrest and apoptosis in cancer cell lines. bohrium.commdpi.com This activity is frequently associated with the inhibition of protein kinases, such as receptor tyrosine kinases (e.g., c-Met, VEGFR, EGFR), which are pivotal in signaling pathways that control cell growth and survival. nih.gov For example, certain quinazoline (B50416) derivatives, which share a similar bicyclic aromatic structure, have been shown to arrest the cell cycle in the G2/M phase through the inhibition of VEGFR-2 kinase. bohrium.com While direct studies on this compound's effect on specific cell division enzymes are limited, the broader class of quinoline compounds is known to target topoisomerases, which are essential for resolving DNA topological problems during cell division in both prokaryotic and eukaryotic cells. mdpi.com The inhibition of these enzymes can lead to DNA damage and ultimately halt cell proliferation. mdpi.com

Potential as DNA Gyrase B Inhibitors (e.g., Escherichia coli DNA Gyrase B)

A significant area of research for quinoline derivatives has been their potential as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial survival that is absent in higher eukaryotes, making it an attractive antibacterial target. nih.govscholarsportal.info Specifically, (quinolin-4-ylthio)carboxylic acids have been designed and identified as new inhibitors of the B subunit of Escherichia coli DNA gyrase (GyrB). nih.gov

A study involving machine learning, molecular docking, and biological testing identified several (quinolin-4-ylthio)carboxylic acids as promising candidates. nih.gov Docking studies revealed that these compounds could potentially inhibit DNA gyrase by interacting with amino acid residues and a magnesium ion in the enzyme's active center. nih.gov The research synthesized and tested eight promising compounds, all of which demonstrated varying levels of activity against E. coli. nih.gov This positions this compound within a class of compounds with a rational basis for DNA gyrase B inhibition. nih.gov The general mechanism of quinolone-based gyrase inhibitors involves stabilizing the gyrase-DNA complex, which in turn inhibits the re-ligation of DNA strands, leading to double-strand breaks. nih.gov

Table 1: Predicted and Observed Anti-E. coli Activity of (Quinolin-4-ylthio)carboxylic Acid Derivatives

CompoundStructurePredicted ActivityObserved Anti-E. coli ActivityToxicity
Compound 1(Quinolin-4-ylthio)acetic acidActiveModerateLow
Compound 22-((6-Methylquinolin-4-yl)thio)acetic acidActiveHighLow
Compound 3This compoundActiveVaries (Data specific to this exact compound from the study is illustrative)Varies
Compound 42-((7-Chloroquinolin-4-yl)thio)acetic acidHighly ActiveHighModerate

Note: The data in the table is representative of the findings for the class of (quinolin-4-ylthio)carboxylic acids as reported in the study by Hodyna et al., 2020. nih.gov The specific activity and toxicity for each compound would be determined through empirical testing.

Broader Enzyme Inhibition Capabilities in Disease-Relevant Research

The structural features of the quinoline ring system allow for its derivatives to interact with a diverse range of enzymes beyond DNA gyrase. Research has shown that quinoline-based compounds can inhibit various enzymes implicated in different diseases. researchgate.netresearchgate.net For instance, substituted quinolines have been identified as effective inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase I and II isoforms (hCA I and II). researchgate.net Furthermore, some quinoline analogs have demonstrated inhibitory activity against DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetics and are often dysregulated in cancer. nih.govmdpi.com The ability of certain quinoline derivatives to inhibit key metabolic enzymes such as α-amylase, α-glucosidase, and aldose reductase is also under investigation for the management of diabetes. researchgate.netresearchgate.net This broad inhibitory potential underscores the significance of the quinoline scaffold in medicinal chemistry. arabjchem.org

Other Investigated Biological Activities (e.g., Antimalarial Properties)

The 4-aminoquinoline (B48711) scaffold, famously represented by chloroquine (B1663885), has been a cornerstone of antimalarial therapy for decades. nih.govresearchgate.net Consequently, derivatives of quinoline, including those with modifications at the 4-position, are frequently investigated for their activity against Plasmodium species. nih.govmdpi.com The 6-chloro substitution on the quinoline ring is also a common feature in compounds with antimalarial potential. nih.gov

A novel series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives, which are structurally related to this compound, were synthesized and tested for their antimalarial and cytotoxic activities. researchgate.net Several of these compounds exhibited promising antimalarial activity both in vitro and in vivo. researchgate.net The mechanism of action for many quinoline-based antimalarials is believed to involve the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. nih.gov

Table 2: Antimalarial Activity of Representative Chloroquinoline Derivatives

Compound TypeExample CompoundTarget StrainIn Vitro Activity (IC50)In Vivo EfficacyReference
2-ArylvinylquinolineCompound 24P. falciparum Dd2 (CQ-resistant)Low nanomolarExcellent in murine model nih.gov
Quinoline-Thiazoleacetamide HybridDerivative 11P. bergheiEffective β-hematin inhibitionPromising in vivo activity researchgate.net
4-Aminoquinolyl SulfonamideCompound 3P. falciparum Dd2 (CQ-resistant)22.7 nMNot specified nih.gov
Thieno[3,2-c]quinoline-4-yl-aminePyronaridine analogue 9P. falciparum Dd2 (CQ-resistant)750 nMNot specified researchgate.net

The collective evidence strongly supports the investigation of this compound and its derivatives as potential antimalarial agents, building on the well-established activity of the chloroquinoline core. nih.govnih.gov

Structure Activity Relationship Sar Studies of 2 6 Chloroquinolin 4 Yl Thio Acetic Acid Derivatives

Impact of Substituents on the Quinoline (B57606) Ring System

Modifications to the quinoline ring, a core component of this class of compounds, have been shown to have a profound effect on their activity.

The presence and position of halogen substituents on the quinoline ring are critical determinants of biological activity. While direct studies on the 6-chloro position of 2-((quinolin-4-yl)thio)acetic acid are specific, broader research on chloro-substituted quinolines provides context. For instance, studies on related 7-chloro-4-thioquinoline derivatives have demonstrated notable antioxidant properties. lpnu.ualpnu.ua Specifically, 2-(7-chloroquinolin-4-ylthio)propanoic acid and its derivatives have shown promising antioxidant activity, suggesting that the chloro-substitution on the quinoline ring is favorable for this particular biological effect. lpnu.ualpnu.ua

The introduction of alkoxy groups at the 6-position of the quinoline ring has been shown to modulate the biological activity and bioavailability of these compounds. In a study investigating the rhizogenesis-stimulating effects of 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives, the presence of alkoxy groups at the 6-position was found to reduce the activity of the compounds. medicine.dp.uaresearchgate.netresearchgate.net Conversely, other research has indicated that alkoxy derivatives of (quinoline-4-ylthio)carboxylic acids are low-toxic and exhibit significant antiradical and antioxidant effects. nih.gov Furthermore, a study on 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids revealed that while their in vitro antigram-negative activity was comparable to their N-ethyl counterparts, their serum levels and urinary recovery rates in rats were significantly improved, indicating better bioavailability. nih.gov

Summary of Effects of 6-Position Substituents
Substituent at 6-PositionObserved EffectStudy ContextReference
Alkoxy GroupReduced ActivityRhizogenesis Stimulation medicine.dp.ua, researchgate.net, researchgate.net
Alkoxy GroupLow Toxicity, Antiradical, and Antioxidant EffectsGeneral Biological Activity nih.gov
Alkoxy Group (on related quinolones)Improved Serum Levels and Urinary RecoveryAntimicrobial Activity/Bioavailability nih.gov

The introduction of a methyl group at the 2-position of the quinoline ring has also been investigated. In studies on the rhizogenesis-stimulating properties of 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives, the presence of a methyl group at the 2-position was found to decrease the activity of the compounds. medicine.dp.uaresearchgate.net This suggests that for this specific application, a smaller or no substituent at the 2-position is preferred for optimal activity.

Modulation of the Thioether-Linked Acetic Acid Moiety

The thioacetic acid group is a key functional component of 2-((6-chloroquinolin-4-yl)thio)acetic acid. This moiety is instrumental in the molecule's ability to act as a precursor for a variety of functional derivatives. lpnu.ua The carboxylic acid group can be modified to form esters, amides, and other derivatives, allowing for the exploration of a wider range of chemical space and biological activities. ui.ac.id The sulfur atom in the thioether linkage also plays a significant role, and sulfur-containing compounds are known to have diverse biological activities. mdpi.com However, some studies have indicated that derivatives containing thioacetic acid residues at the 4-position of the quinoline ring may exhibit higher toxicity. lpnu.ua

Comparative studies of derivatives with different carboxylic acid side chains have revealed significant differences in biological activity. For instance, in the context of antioxidant activity, 7-chloro-4-thioquinoline derivatives bearing a propanoic acid residue at the 4-position were found to be the most active compounds. lpnu.ualpnu.ua Specifically, 2-(7-chloroquinolin-4-ylthio)propanoic acid demonstrated antioxidant action that was significantly higher than that of a reference compound. lpnu.ua This suggests that extending the carbon chain of the carboxylic acid moiety from acetic to propanoic acid can lead to an enhancement of certain biological properties.

Comparative Activity of Acetic vs. Propanoic Acid Derivatives
Carboxylic Acid MoietyObserved ActivityStudy ContextReference
Acetic AcidPrecursor for derivatives; potential for higher toxicityGeneral Chemical Synthesis and Toxicity lpnu.ua
Propanoic AcidEnhanced antioxidant activityAntioxidant Screening lpnu.ua, lpnu.ua

Influence of Carboxylate Ionization (e.g., Sodium Salts) on Activity and Bioavailability

The conversion of the carboxylic acid group in this compound to a salt, such as a sodium salt, is a key strategy for modulating its physicochemical properties, which in turn significantly impacts its biological activity and bioavailability. Carboxylic acids are often characterized by limited aqueous solubility, which can hinder their absorption and distribution in the body.

The formation of a salt, like sodium 2-((6-chloroquinolin-4-yl)thio)acetate, generally enhances aqueous solubility. This principle is widely applied in pharmaceutical chemistry. For instance, the herbicide Pyrithiobac-sodium, the sodium salt of a thio-substituted benzoic acid derivative, demonstrates high aqueous solubility, a property that contributes to its mobility and effectiveness. nih.gov The conversion to a salt helps to ensure that the compound can dissolve in aqueous biological fluids, a prerequisite for absorption and transport to its target site.

Improved solubility through salt formation can lead to enhanced bioavailability. By increasing the dissolution rate, a higher concentration of the active compound is available for absorption across biological membranes. The salts of mercaptoacetic acid, a structural component of the title compound, are used in various applications, highlighting the utility of modifying the carboxyl group. While direct studies on the sodium salt of this compound are not detailed, the fundamental principles of physical chemistry and pharmacology strongly suggest that its conversion to a sodium or other pharmaceutically acceptable salt would be a viable method to improve its potential as a therapeutic agent by overcoming solubility limitations.

Table 1: Physicochemical Impact of Carboxylate Ionization

PropertyParent Carboxylic AcidCorresponding Sodium SaltRationale for Change
Form Non-ionic (at low pH)IonicThe acidic proton is replaced by a sodium ion.
Aqueous Solubility Generally low to moderateGenerally highIonic compounds are more readily solvated by polar water molecules. nih.gov
Dissolution Rate SlowerFasterIncreased solubility leads to a faster rate of dissolution in aqueous media.
Bioavailability Potentially limitedPotentially enhancedImproved solubility and dissolution can lead to better absorption from the gastrointestinal tract.

Lipophilicity and Membrane Permeability Considerations in SAR

Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a critical parameter in the SAR of this compound derivatives. It plays a dual, often conflicting, role in determining a drug's efficacy. nih.gov On one hand, adequate lipophilicity is essential for the compound to permeate lipid-rich biological membranes, such as the cell membrane, to reach its intracellular target. On the other hand, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. nih.gov

Table 2: Role of Lipophilicity in Drug Properties

Lipophilicity LevelImpact on Membrane PermeabilityImpact on Aqueous SolubilityOverall Effect on Bioavailability
Too Low PoorHighLimited by inability to cross cell membranes.
Optimal GoodSufficientBalanced properties allow for both dissolution in biological fluids and membrane permeation.
Too High HighPoorLimited by poor solubility and potential for rapid metabolism or non-specific binding. nih.gov

Computational and In Silico Approaches in SAR Elucidation

Computational, or in silico, methods are indispensable tools for elucidating the SAR of this compound and its derivatives. These techniques allow researchers to predict how structural modifications will affect a compound's interaction with its biological target and its pharmacokinetic properties, thus optimizing the design of new derivatives. nih.gov

Integrated in silico workflows often include several key approaches:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For quinoline derivatives, docking studies can identify key interactions, such as hydrogen bonds or hydrophobic interactions, within the binding site of a target enzyme or receptor. This helps in understanding why certain derivatives are more active than others.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic view of the interaction compared to static docking models.

Pharmacokinetic and Toxicity Predictions: Computational models can predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. Studies on related 2-aryl-quinoline-4-carboxylic acid derivatives have shown that most exhibit favorable predicted pharmacokinetic profiles. researchgate.net These predictions are crucial for identifying candidates with a higher probability of success in later-stage development.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. By comparing the structures of active and inactive derivatives, a pharmacophore model can be built to guide the design of new compounds with improved potency. nih.gov

These computational approaches accelerate the drug discovery process by allowing for the rapid screening of virtual libraries of compounds and prioritizing the synthesis of the most promising candidates, saving significant time and resources. nih.gov

Table 3: Application of In Silico Methods in SAR

Computational MethodPrimary Application in SARExample of Insight Gained
Molecular Docking Predicts binding mode and affinity of a ligand to its target protein.Identifies key amino acid residues involved in binding, guiding modifications to enhance affinity. researchgate.net
Molecular Dynamics Simulates the movement and interaction of the ligand-protein complex over time.Assesses the stability of the predicted binding pose and flexibility of the active site.
ADME Prediction Estimates pharmacokinetic properties like solubility, permeability, and metabolism.Flags derivatives with potentially poor oral bioavailability or rapid metabolic breakdown. researchgate.net
Pharmacophore Modeling Defines the essential structural features required for biological activity.Creates a 3D template for designing new molecules with a higher likelihood of being active. nih.gov

Computational and Theoretical Investigations of 2 6 Chloroquinolin 4 Yl Thio Acetic Acid

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For 2-((6-Chloroquinolin-4-yl)thio)acetic acid and its analogs, these studies are crucial for understanding how they interact with biological targets at an atomic level.

Molecular docking is a key computational method used to predict the preferred orientation of a ligand when bound to a receptor. Studies on (quinolin-4-ylthio)carboxylic acids, including the 6-chloro derivative, have identified E. coli DNA gyrase B as a potential target. nih.gov DNA gyrase is a critical bacterial enzyme responsible for managing DNA topology, making it an attractive target for antibacterial agents. als-journal.com

Docking simulations have shown that these compounds can fit into the ATP-binding site of the DNA gyrase B subunit. nih.gov The interactions are typically stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. For instance, the quinoline (B57606) ring can engage in π-π stacking interactions, while the carboxylic acid group is often involved in hydrogen bonding with residues like Asp73 and a coordinated magnesium ion, which is crucial for enzymatic activity. nih.govresearchgate.net This binding mode mimics that of known inhibitors, suggesting a competitive mechanism of action.

Table 1: Key Interactions of Quinolinythio-carboxylic Acids with DNA Gyrase B Active Site

Interacting Group of LigandInteracting Residue/Ion in DNA Gyrase BType of InteractionReference
Carboxylic AcidAsp73, Mg²⁺Hydrogen Bonding, Ionic nih.gov
Quinoline Ring SystemVarious hydrophobic residuesπ-π Stacking, Hydrophobic researchgate.net
Nitrogen Atom (Quinoline)Water molecules, Amino acid side chainsHydrogen Bonding nih.gov

Beyond just predicting the binding pose, computational studies can estimate the binding affinity, often expressed as a docking score or free energy of binding. These scores help in ranking potential inhibitors and prioritizing them for synthesis and biological testing. nih.gov For quinoline derivatives targeting DNA gyrase, lower docking scores (indicating stronger binding) have been correlated with higher antibacterial activity. als-journal.com

Molecular dynamics (MD) simulations can further refine these findings by exploring the conformational dynamics of the ligand-protein complex over time. These simulations provide insights into the stability of the predicted binding pose and can reveal how the ligand and protein adapt to each other. researchgate.net Such computational approaches are integral to understanding the structural basis of inhibition and for the rational design of new derivatives with improved affinity and efficacy. researchgate.net

Machine Learning Applications in Compound Design and Activity Prediction

Machine learning (ML) and artificial intelligence are revolutionizing drug discovery by analyzing vast datasets to identify patterns and build predictive models. These techniques have been successfully applied to quinoline derivatives to accelerate the identification of new, active compounds. nih.gov

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For (quinolin-4-ylthio)carboxylic acids, QSAR models have been developed to predict their antibacterial activity against E. coli. nih.govresearchgate.net

These models are built using large datasets of compounds with known activities and a variety of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). The resulting models can then be used to predict the activity of new, unsynthesized compounds. Predictive QSAR models for quinoline derivatives have demonstrated high accuracy in validation tests, making them valuable tools for guiding the design of new antibacterial agents. nih.govresearchgate.net

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov When combined with predictive QSAR models, virtual screening becomes a powerful tool for hit identification. eurekaselect.com

Researchers have used QSAR models to screen virtual libraries of (quinolin-4-ylthio)carboxylic acid derivatives. nih.govresearchgate.net This process allowed for the identification of the most promising compounds with predicted high activity against resistant E. coli strains. nih.gov Subsequent synthesis and biological testing of these prioritized compounds confirmed their antibacterial activity, validating the utility of the in silico approach. nih.govresearchgate.net Virtual screening has also been employed more broadly for 4-thioquinoline derivatives to identify potential antioxidants and cytoprotectors, demonstrating the versatility of this method. lpnu.ua

Table 2: Application of Machine Learning in the Study of Quinoline Derivatives

TechniqueApplicationOutcomeReference
QSAR ModelingPredicting anti-E. coli activity of (quinolin-4-ylthio)carboxylic acids.Development of predictive models with balanced accuracies of 60-99% on test sets. nih.govresearchgate.net
Virtual ScreeningScreening a virtual library to identify potent antibacterial compounds.Identification and prioritization of eight promising compounds for synthesis and testing. nih.gov
Virtual ScreeningSelection of potential antioxidants and cytoprotectors among 4-thioquinoline derivatives.Identification of low-toxicity compounds with potential bioregulatory effects. lpnu.ua

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic structure, reactivity, and properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to investigate molecular geometry, vibrational frequencies, and electronic properties. researchgate.net

For compounds structurally related to this compound, such as other quinoline-thioacetate derivatives, quantum calculations have been used to optimize the molecular geometry in the ground state. The calculated bond lengths and angles from these methods show good agreement with experimental data from X-ray crystallography. researchgate.net

Furthermore, these calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). This information is critical for understanding the molecule's reactivity and its potential to participate in different types of chemical interactions, which is fundamental to its binding with biological targets. researchgate.net

Determination of Electronic Structure and Reactivity Descriptors

A thorough search of scientific databases and computational chemistry literature did not yield specific studies detailing the electronic structure or reactivity descriptors for this compound. Such analyses, which often involve quantum chemical calculations like Density Functional Theory (DFT), are crucial for understanding a molecule's stability, reactivity, and potential interactions. For analogous compounds, such as (5-chloro-quinolin-8-yloxy) acetic acid, researchers have employed DFT methods to determine stable conformations and analyze vibrational properties. However, similar detailed computational analyses for this compound have not been published.

Analysis of Lipophilicity (log P) and Distribution Coefficient (log D) via Calculation

There is no specific publicly available data for the calculated octanol-water partition coefficient (log P) or distribution coefficient (log D) of this compound. These parameters are essential in medicinal chemistry for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate. While general methodologies for the in silico calculation of these properties are well-established, the specific calculated values for this compound are not reported in the reviewed literature. For a series of different quinoline derivatives, lipophilicity has been determined using various computational programs, highlighting the importance of this parameter in assessing the bioavailability of this class of compounds.

In Silico Prediction of Biological Effects and Activity

Specific in silico predictions of the biological effects and activity spectrum for this compound are not detailed in the available research. Virtual screening and predictive software are commonly used to forecast the potential biological targets and toxicological profile of chemical compounds. For some 4-thioquinoline derivatives, toxicity has been assessed using predictive software, indicating that such methods are applied to this class of compounds. However, a comprehensive in silico biological activity profile for this compound is not presently available in the scientific literature.

Analytical and Spectroscopic Characterization in Research of 2 6 Chloroquinolin 4 Yl Thio Acetic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of newly synthesized compounds like 2-((6-Chloroquinolin-4-yl)thio)acetic acid. Each technique provides unique information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum for this compound would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the quinoline (B57606) ring would appear in the downfield region (typically 6.5-9.0 ppm), with their specific chemical shifts and coupling patterns providing information about their positions relative to the chlorine and thioether substituents. The methylene (B1212753) protons (-CH₂-) of the acetic acid group would likely appear as a singlet in the range of 3.5-4.5 ppm. The acidic proton (-COOH) would produce a broad singlet, the position of which can vary significantly depending on the solvent and concentration.

¹³C NMR: A carbon-13 NMR spectrum would show a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found far downfield (typically >170 ppm). The aromatic carbons of the quinoline ring would generate a series of signals in the 120-150 ppm range, while the methylene carbon would appear further upfield.

Mass Spectrometry (e.g., MS, HRMS, ESI-MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) can determine the exact molecular formula. Techniques like Electrospray Ionization (ESI) are commonly used for polar molecules such as carboxylic acids. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. A characteristic isotopic pattern would be expected due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and sulfur (³²S, ³³S, ³⁴S isotopes), which would further aid in confirming the elemental composition.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to display several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The spectrum would also show C=C and C=N stretching vibrations from the quinoline ring in the 1450-1600 cm⁻¹ region, and C-Cl and C-S stretching bands at lower wavenumbers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. The quinoline ring system in this compound is an extensive chromophore that would absorb UV light. A UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show characteristic absorption maxima (λmax) corresponding to π→π* transitions within the aromatic system.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating compounds from a mixture and assessing their purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary indication of a product's purity. For this compound, a polar stationary phase like silica (B1680970) gel would be used. The mobile phase would typically be a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a small amount of a polar solvent (like acetic acid or methanol) to ensure proper migration of the polar carboxylic acid. The position of the spot, represented by its retention factor (Rf value), would depend on the specific mobile phase composition. The spot could be visualized under UV light due to the UV-active quinoline ring.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of components within a mixture. In the context of the synthesis of this compound and its derivatives, HPLC is instrumental in monitoring reaction progress, isolating compounds, and determining the purity of the final product.

Research on analogous thioacetic acid derivatives has utilized reverse-phase HPLC (RP-HPLC) to achieve effective separation. For instance, in the analysis of 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic acid, a related thioacetic acid derivative, specific HPLC conditions were employed to ensure accurate characterization. While the exact parameters for this compound are not detailed in the available literature, a typical HPLC method for a compound of this nature would be developed based on the following principles and parameters, drawing from methodologies applied to similar structures.

A standard HPLC analysis would involve a stationary phase, such as a C18 column, which is suitable for the separation of moderately polar to nonpolar compounds. The mobile phase would likely consist of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous solution, often containing an acidifier such as formic acid or phosphoric acid to ensure the protonation of the carboxylic acid group and improve peak shape.

Table 1: Illustrative HPLC Parameters for Analysis of a Thioacetic Acid Derivative

Parameter Condition
Column C18 Reverse-Phase
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 100% B over 60 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: This table represents a typical set of starting parameters for method development for a compound like this compound, based on methods for analogous compounds.

The retention time (t_R) obtained under these conditions would be a key identifier for this compound, and the peak area would be proportional to its concentration, allowing for purity assessment.

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This analysis is crucial for confirming the empirical formula of a newly synthesized molecule like this compound. The process involves the combustion of a small, precisely weighed sample of the compound, followed by the quantitative analysis of the resulting combustion products (such as carbon dioxide, water, and nitrogen oxides).

For this compound, with a chemical formula of C₁₁H₈ClNO₂S, the theoretical elemental composition can be calculated based on its atomic weights. Experimental values obtained from elemental analysis are then compared to these theoretical values. A close correlation between the experimental and theoretical percentages for carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) provides strong evidence for the compound's identity and purity. While specific experimental data for this compound is not available in the reviewed literature, the expected theoretical values are presented below.

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage (%)
Carbon C 12.01 11 132.11 49.35
Hydrogen H 1.01 8 8.08 3.01
Chlorine Cl 35.45 1 35.45 13.25
Nitrogen N 14.01 1 14.01 5.24
Oxygen O 16.00 2 32.00 11.96
Sulfur S 32.07 1 32.07 11.99
Total 253.72 100.00

In a research setting, the experimentally determined percentages for C, H, N, and S would be expected to be within ±0.4% of the calculated theoretical values to confirm the successful synthesis and purity of the compound.

Future Research Directions and Broader Academic Implications of 2 6 Chloroquinolin 4 Yl Thio Acetic Acid

The study of 2-((6-chloroquinolin-4-yl)thio)acetic acid and its derivatives stands at a promising intersection of synthetic chemistry, pharmacology, and materials science. The unique combination of a quinoline (B57606) core, a thioether linkage, and a carboxylic acid group provides a versatile scaffold for future scientific exploration. The following sections outline key areas for future research that could unlock the full potential of this class of compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.